REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][CH2:9][C:10]([OH:12])=O)=[O:7])([CH3:4])([CH3:3])[CH3:2].C1(NC2CCCCC2)CCCCC1.Cl.[CH2:27]([O:34][C:35](=[O:42])[CH2:36][NH:37][C:38](=[O:41])[CH2:39][NH2:40])[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1.C(Cl)(Cl)Cl.CCN=C=NCCCN(C)C>C(Cl)(Cl)Cl.C(Cl)Cl.C(OCC)(=O)C>[CH2:27]([O:34][C:35](=[O:42])[CH2:36][NH:37][C:38](=[O:41])[CH2:39][NH:40][C:10](=[O:12])[CH2:9][NH:8][C:6]([O:5][C:1]([CH3:2])([CH3:3])[CH3:4])=[O:7])[C:28]1[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=1 |f:0.1,2.3,6.7.8|
|
Name
|
t-butyloxycarbonylglycine dicyclohexylamine
|
Quantity
|
7.13 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCC(=O)O.C1(CCCCC1)NC1CCCCC1
|
Name
|
glycylglycine benzyl ester hydrochloride
|
Quantity
|
5.18 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C1=CC=CC=C1)OC(CNC(CN)=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
4.22 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
chloroform methylene chloride ethyl acetate
|
Quantity
|
380 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl.C(Cl)Cl.C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added at -5° C.
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 24 hours
|
Duration
|
24 h
|
Type
|
WASH
|
Details
|
The resulting chloroform solution was successively washed twice with a 10% by weight aqueous citric acid solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Thereafter, the organic phase was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was then completely removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain a white oily material
|
Type
|
CUSTOM
|
Details
|
This was crystallized from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(CNC(CNC(CNC(=O)OC(C)(C)C)=O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.52 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |